molecular formula C12H16N2O2 B065084 2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 184761-07-7

2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B065084
CAS No.: 184761-07-7
M. Wt: 220.27 g/mol
InChI Key: HSNJNXYPFUPBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of bases such as triethylamine (Et3N) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is unique due to its specific propoxy and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

184761-07-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-2-6-16-12-9(11(13)15)7-8-4-3-5-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15)

InChI Key

HSNJNXYPFUPBFO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C2CCCC2=N1)C(=O)N

Canonical SMILES

CCCOC1=C(C=C2CCCC2=N1)C(=O)N

Key on ui other cas no.

184761-07-7

Synonyms

3-propoxy-2-azabicyclo[4.3.0]nona-1,3,5-triene-4-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.